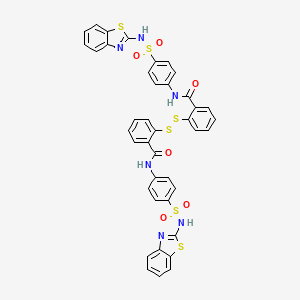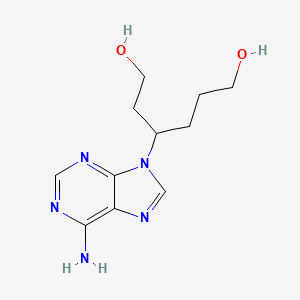
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is a chemical compound that features a purine base (adenine) attached to a hexane chain with two hydroxyl groups. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol typically involves the attachment of the purine base to the hexane chain. One common method involves the reaction of 6-chloropurine with 1,6-hexanediol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexane derivatives with modified purine bases.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
6-Aminopurine: The purine base itself, without the hexane chain.
3-(6-Aminopurin-9-yl)propane-1,3-diol: A shorter chain analog.
Uniqueness
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is unique due to its extended hexane chain, which can confer different physical and chemical properties compared to shorter chain analogs. This structural difference can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
144175-47-3 |
|---|---|
Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)hexane-1,6-diol |
InChI |
InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14) |
InChI Key |
STSMEGMCGIZSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


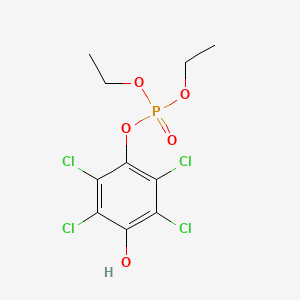
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

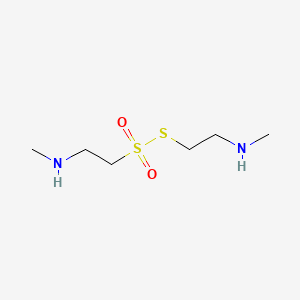
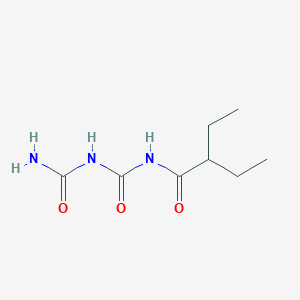
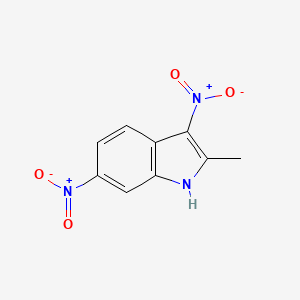





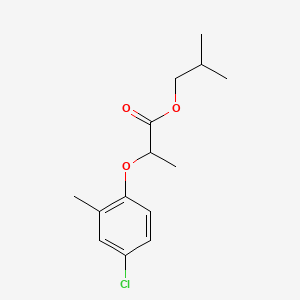
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
